molecular formula C10H7Cl3N4 B12924706 6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine

6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine

Cat. No.: B12924706
M. Wt: 289.5 g/mol
InChI Key: XXWGEBMZNXVQFF-UHFFFAOYSA-N
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Description

6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and dichlorophenyl groups. It is of significant interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N2-(2,3-dichlorophenyl)pyrimidine-2,4-diamine
  • 6-Chloro-N2-(4,5-dichlorophenyl)pyrimidine-2,4-diamine
  • 6-Chloro-N2-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-Chloro-N2-(3,4-dichlorophenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms can enhance its potential as a bioactive compound, making it a valuable target for further research .

Properties

Molecular Formula

C10H7Cl3N4

Molecular Weight

289.5 g/mol

IUPAC Name

6-chloro-2-N-(3,4-dichlorophenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H7Cl3N4/c11-6-2-1-5(3-7(6)12)15-10-16-8(13)4-9(14)17-10/h1-4H,(H3,14,15,16,17)

InChI Key

XXWGEBMZNXVQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CC(=N2)Cl)N)Cl)Cl

Origin of Product

United States

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